molecular formula C10H16N2O2 B1626981 4,5-Diethoxybenzene-1,2-diamine CAS No. 86723-14-0

4,5-Diethoxybenzene-1,2-diamine

Cat. No.: B1626981
CAS No.: 86723-14-0
M. Wt: 196.25 g/mol
InChI Key: FVJNCXSTCLUVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diethoxybenzene-1,2-diamine is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Diethoxybenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diethoxybenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJNCXSTCLUVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561872
Record name 4,5-Diethoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86723-14-0
Record name 4,5-Diethoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4,5-Diethoxybenzene-1,2-diamine (CAS 86723-14-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Diethoxybenzene-1,2-diamine (CAS 86723-14-0), often referred to as 4,5-diethoxy-o-phenylenediamine, is a critical electron-rich aromatic building block.[1][2] It serves as a primary scaffold in the synthesis of fused heterocyclic systems—specifically benzimidazoles, quinoxalines, and porphyrazines—which are ubiquitous in kinase inhibitor drug discovery and materials science (e.g., Covalent Organic Frameworks).[1]

Critical Technical Insight: The utility of this compound is frequently compromised by its high susceptibility to oxidation.[1] The electron-donating ethoxy groups at positions 4 and 5 significantly increase the electron density of the aromatic ring, making the 1,2-diamine moiety prone to rapid oxidation into dark purple quinone diimines or polymerized aggregates upon air exposure.[1] Successful utilization requires strict adherence to anaerobic handling protocols.[1]

Physicochemical Profile

The compound exists in two primary forms: the free base (reactive, unstable) and the dihydrochloride salt (stable storage form). Researchers must distinguish between these forms when calculating stoichiometry.

PropertyFree BaseDihydrochloride Salt
CAS Number 86723-14-0 131076-14-7
Formula C₁₀H₁₆N₂O₂C₁₀H₁₆N₂O₂[1] · 2HCl
Molecular Weight 196.25 g/mol 269.17 g/mol
Appearance Off-white / pale brown solid*White to pale pink crystalline powder
Melting Point 102–105 °C (Dec.)>240 °C (Dec.)
Solubility DCM, MeOH, DMSO, EtOAcWater, MeOH, DMSO
pKa (Conjugate Acid) ~4.5 (Amino group 1)N/A
Stability High Oxidation Risk (Air sensitive)Stable (Hygroscopic)

*Note: Any development of a deep purple or black color indicates significant oxidative degradation.[1]

Synthetic Routes & Purification

The synthesis of 4,5-diethoxybenzene-1,2-diamine typically proceeds via the reduction of its dinitro precursor.[1] The following protocol emphasizes the prevention of re-oxidation during workup, a common failure point in standard literature methods.

Synthesis Workflow (Graphviz)

SynthesisRoute Start 1,2-Diethoxybenzene (Starting Material) Inter 1,2-Diethoxy-4,5-dinitrobenzene (Intermediate) Start->Inter HNO3, H2SO4 (Nitration) Prod 4,5-Diethoxybenzene-1,2-diamine (Target) Inter->Prod H2, Pd/C OR SnCl2/HCl (Reduction) Salt Dihydrochloride Salt (Stable Form) Prod->Salt HCl/MeOH (Stabilization)

Figure 1: Synthetic pathway from commercially available 1,2-diethoxybenzene to the stable diamine salt.[1][3][4][5][6]

Validated Reduction Protocol (H₂/Pd-C Method)

Context: Catalytic hydrogenation is cleaner than SnCl₂ reduction but requires rigorous exclusion of oxygen during filtration.[1]

  • Preparation: Charge a flame-dried Schlenk flask with 1,2-diethoxy-4,5-dinitrobenzene (1.0 eq) and 10% Pd/C (5 wt% loading).

  • Solvent: Add anhydrous MeOH or EtOH (degassed via sparging with Argon for 20 mins).

  • Reaction: Introduce H₂ (balloon or 1 atm line). Stir vigorously at RT for 4–12 hours. Monitor by TLC (Dinitro spot moves significantly; diamine stains strongly with Ninhydrin).

  • Critical Filtration Step:

    • Do NOT filter through Celite in open air.[1] The catalyst will ignite (pyrophoric) and the product will oxidize immediately.

    • Correct Method: Use a Schlenk frit or filter under a blanket of Argon.[1]

  • Isolation:

    • Option A (Immediate Use): Concentrate filtrate under vacuum and use the residue immediately in the next step (e.g., condensation).[1]

    • Option B (Storage): Add 4M HCl in Dioxane (2.5 eq) to the filtrate before concentration.[1] The dihydrochloride salt precipitates and can be filtered/dried.

Reactivity & Functionalization

The primary utility of CAS 86723-14-0 lies in its ability to form fused heterocycles.[1] The electron-donating ethoxy groups enhance the nucleophilicity of the amines, accelerating condensation reactions compared to unsubstituted o-phenylenediamine.[1]

Heterocycle Formation Pathways[1]

Reactivity Diamine 4,5-Diethoxybenzene- 1,2-diamine Benzimidazole 5,6-Diethoxy- benzimidazole Diamine->Benzimidazole + Aldehyde [Oxidative Cyclization] Quinoxaline 6,7-Diethoxy- quinoxaline Diamine->Quinoxaline + 1,2-Dicarbonyl [Condensation] Aldehyde Aldehydes (R-CHO) Aldehyde->Benzimidazole Diketone 1,2-Dicarbonyls (R-CO-CO-R) Diketone->Quinoxaline

Figure 2: Divergent synthesis of Benzimidazoles (Kinase Inhibitors) and Quinoxalines (Materials/Dyes).[1]

Key Applications
  • Kinase Inhibitor Synthesis: The 4,5-diethoxy substitution pattern mimics the pharmacophore found in several EGFR and VEGFR inhibitors (e.g., analogs of Gefitinib or Erlotinib, which typically use methoxy/ethoxy patterns to tune solubility and binding pocket fit).[1]

  • Fluorescent Derivatization: Used in HPLC analysis to tag

    
    -keto acids (e.g., methylglyoxal) in biological samples.[1][7] The resulting quinoxaline derivatives are highly fluorescent, allowing femtomole-level detection.[1]
    
  • COFs (Covalent Organic Frameworks): Reacts with multitopic aldehydes (e.g., triformylphloroglucinol) to form conductive 2D polymers.[1] The ethoxy chains act as "solubilizing tails" or spacers to prevent excessive stacking aggregation.

Handling, Stability & Safety

Self-Validating Safety Check: If your "white" powder turns purple upon opening the bottle, it has already degraded.[1]

  • Storage: Store the free base under Argon at -20°C. The HCl salt can be stored at 4°C but must be kept desiccated.

  • Handling: Always weigh the free base inside a glovebox or use rapid transfer techniques.

  • Toxicity: Like most phenylenediamines, this compound is a potential skin sensitizer and irritant.[1] Avoid inhalation.

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][8][9][10] Irrit.).

References

  • Cayman Chemical. (2025).[1][8] 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Product Information. Link (Note: Methoxy analog serves as the primary reference for salt stability and handling protocols).

  • PubChem. (2025).[1] Compound Summary: 4,5-Dimethoxybenzene-1,2-diamine.[1][7][11][12] National Library of Medicine.[1] Link

  • Nakamura, M., et al. (1987).[1] 1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids. Chemical & Pharmaceutical Bulletin. Link (Foundational method for using electron-rich diamines in fluorescence detection).[1]

  • McLellan, A.C., et al. (1992).[1] The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene. Analytical Biochemistry. Link

  • Santa Cruz Biotechnology. (2024).[1][13] 1,2-Diamino-4,5-ethoxybenzene hydrochloride Datasheet. Link

Sources

Navigating the Acquisition and Application of Research-Grade 4,5-Diethoxybenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Niche Building Block

4,5-Diethoxybenzene-1,2-diamine is a versatile aromatic diamine that serves as a crucial precursor and analytical reagent in advanced chemical synthesis and bioanalysis. Its strategic importance lies in the vicinal diamine functionality, which provides a reactive handle for constructing complex heterocyclic scaffolds, and the dual ethoxy groups, which modulate solubility, electronic properties, and molecular interactions. For professionals in drug development and molecular sciences, sourcing this reagent at a reliable research grade is not merely a procurement task; it is a critical step that underpins the validity, reproducibility, and success of subsequent experimental work. This guide provides an in-depth technical overview of its synthesis, characterization, core applications, and a practical framework for evaluating and sourcing high-purity material.

Section 1: Core Physicochemical and Spectroscopic Identity

Before any application, verifying the identity and purity of the starting material is paramount. This practice forms the foundation of a self-validating experimental system. 4,5-Diethoxybenzene-1,2-diamine, often supplied as a hydrochloride salt to improve stability and shelf-life, possesses a distinct set of properties that must be confirmed upon receipt of a new batch.[1]

Table 1: Physicochemical Properties of 4,5-Diethoxybenzene-1,2-diamine

PropertyValueSource
IUPAC Name 4,5-Diethoxybenzene-1,2-diamine-
Synonyms 4,5-Diethoxy-1,2-phenylenediamine[1]
CAS Number 86723-14-0 (Free Base)[1]
Molecular Formula C₁₀H₁₆N₂O₂[1]
Molecular Weight 196.25 g/mol (Free Base)-
Appearance Typically an off-white to light brown solidGeneral Supplier Data

As a Senior Application Scientist, my primary recommendation upon receiving a new lot is to perform an independent verification of its structure, even when a Certificate of Analysis (CoA) is provided. The CoA is a snapshot of the supplier's quality control, but in-house validation ensures the material has not degraded during transit or storage and confirms its suitability for your specific, sensitive application.

Expected Analytical Data for Identity Confirmation:

  • ¹H NMR: The proton NMR spectrum is the most powerful tool for unambiguous structure confirmation. Key expected signals include two distinct aromatic protons (singlets), two overlapping or distinct signals for the ethoxy methylene groups (quartets), and the corresponding ethoxy methyl groups (triplets). The amine protons will appear as a broad singlet, the integration of which should correspond to four protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 197.13.

  • Purity Assessment (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential for quantifying purity. For "research grade," a purity of ≥98% is typically expected. The choice between HPLC and GC depends on the volatility and thermal stability of the compound; HPLC is generally preferred for this class of molecule.

Section 2: Synthesis and Purification to Research-Grade Standard

Understanding the synthetic origin of a reagent provides insight into potential impurities. A common and efficient route to 4,5-disubstituted-1,2-benzenediamines involves the reduction of the corresponding dinitro compound. This process is a classic, robust transformation widely used in industrial and academic settings.

The causality behind this choice is clear: the starting material, 4,5-diethoxy-1,2-dinitrobenzene, is readily accessible through electrophilic nitration of 1,2-diethoxybenzene. The subsequent reduction of both nitro groups is a high-yielding step.

Detailed Experimental Protocol: Synthesis and Purification
  • Reduction of the Dinitro Precursor:

    • To a solution of 4,5-diethoxy-1,2-dinitrobenzene in ethanol within a round-bottom flask, add a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.

    • Causality Note: Tin(II) chloride is a classic and cost-effective choice for nitro group reductions under acidic conditions. The acidic medium is crucial for the reaction mechanism and also serves to protonate the resulting diamine, forming the more stable hydrochloride salt in situ.

    • Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully basify the solution with a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This step is critical to deprotonate the diamine hydrochloride and precipitate the free base. This step can be highly exothermic and must be performed with caution.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is dictated by the solubility of the product and its ability to form a clean separation from the aqueous layer.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water, filter, and concentrate under reduced pressure.

  • Purification to ≥98% Purity:

    • The crude product is often purified by recrystallization. Dissolve the solid in a minimum amount of a hot solvent (e.g., ethanol/water or toluene) and allow it to cool slowly.

    • Causality Note: Recrystallization is an excellent method for removing impurities with different solubility profiles. Slow cooling promotes the formation of well-defined crystals, excluding impurities into the mother liquor.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent to remove any remaining surface impurities. Dry the final product under vacuum.

Visualization of Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 1,2-Diethoxybenzene nitration Electrophilic Nitration (HNO₃/H₂SO₄) start->nitration dinitro 4,5-Diethoxy-1,2-dinitrobenzene nitration->dinitro reduction Reduction (SnCl₂/HCl) dinitro->reduction crude Crude Diamine HCl reduction->crude basify Basification (NaOH) & Extraction (EtOAc) crude->basify freebase Crude Free Base basify->freebase recrystall Recrystallization (e.g., Toluene) freebase->recrystall final Pure 4,5-Diethoxybenzene-1,2-diamine (≥98% Purity) recrystall->final

Caption: Workflow for synthesis and purification.

Section 3: Core Applications in Research and Development

The utility of 4,5-Diethoxybenzene-1,2-diamine is primarily centered on its ability to react with 1,2-dicarbonyl compounds to form highly fluorescent and stable heterocyclic systems.

HPLC-Based Quantification of Dicarbonyls

This diamine is an excellent derivatizing agent for the sensitive detection of biologically relevant α-dicarbonyls, such as methylglyoxal, a marker of diabetic stress. The reaction yields a quinoxaline derivative that exhibits strong fluorescence, enabling quantification at very low concentrations using an HPLC system equipped with a fluorescence detector.[2][3] This is analogous to the well-documented use of its dimethoxy counterpart.[2][4]

Detailed Protocol: Derivatization for HPLC Analysis
  • Reagent Preparation: Prepare a stock solution of 4,5-Diethoxybenzene-1,2-diamine hydrochloride in a suitable solvent like methanol or a buffered aqueous solution.

  • Derivatization Reaction:

    • Mix the sample containing the analyte (e.g., methylglyoxal in deproteinized plasma) with the derivatizing reagent solution.

    • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).

    • Causality Note: The condensation reaction is acid-catalyzed and proceeds efficiently under mild heating. The reaction must be allowed to go to completion to ensure stoichiometric conversion for accurate quantification.

  • HPLC Analysis:

    • After cooling, inject a known volume of the reaction mixture onto a reverse-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid) to elute the fluorescent quinoxaline derivative.

    • Detect the product using a fluorescence detector set to the appropriate excitation and emission wavelengths for the specific derivative.

Visualization of Derivatization Pathway

G reagent 4,5-Diethoxybenzene-1,2-diamine product Fluorescent Quoxaline Derivative reagent->product Condensation (Acid Catalyst, Heat) dicarbonyl α-Dicarbonyl (e.g., Methylglyoxal) dicarbonyl->product

Caption: Reaction for fluorescent derivatization.

Building Block for Medicinal Chemistry

The diamine is a precursor for synthesizing benzimidazoles and other heterocyclic structures that form the core of many pharmacologically active molecules.[5] The ability to readily form these ring systems makes it a valuable starting material in the design of novel therapeutic agents, including kinase inhibitors and antiviral compounds.

Section 4: A Practical Guide to Sourcing and Supplier Pricing

The price of research-grade 4,5-Diethoxybenzene-1,2-diamine can vary significantly based on supplier, purity, and quantity. "Research grade" generally implies a purity level sufficient for most R&D applications, typically ≥98%, and is accompanied by a batch-specific CoA.

Table 2: Representative Supplier Pricing for Research-Grade Material

SupplierExample Product NumberPurityQuantityPrice Range (USD, est. Feb 2026)
Santa Cruz Biotechnologysc-259160>98%1 g$100 - $150
Sigma-Aldrich(Varies)≥98%1 g$120 - $180
TCI Chemicals(Varies)>98%1 g$110 - $160

Note: Prices are estimates for illustrative purposes and are subject to change. It is essential to obtain current quotes directly from suppliers.

Quality Control and Supplier Evaluation

When selecting a supplier, price should not be the only factor. The trustworthiness of the supplier and the quality of their documentation are paramount.

Visualization: Supplier Qualification Workflow

G start Need to Purchase Reagent identify Identify Potential Suppliers (e.g., Sigma, TCI, SCBT) start->identify request_coa Request Lot-Specific CoA identify->request_coa review_coa Review CoA for Purity (≥98%) and Identity Tests (NMR, MS) request_coa->review_coa review_coa->identify Not Acceptable compare Compare Price per Gram review_coa->compare Acceptable purchase Purchase Smallest Quantity for Initial Validation compare->purchase validate In-House QC Validation (¹H NMR, HPLC Purity) purchase->validate pass Does it Meet Specs? validate->pass approve Approve Supplier & Lot for Full-Scale Use pass->approve Yes reject Reject Lot. Return to Supplier Search. pass->reject No reject->identify

Caption: Decision tree for qualifying a supplier.

Section 5: Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of 4,5-Diethoxybenzene-1,2-diamine and ensuring laboratory safety. As with many aromatic amines, this compound should be handled with care.

  • Safety Precautions: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Storage Conditions: To prevent degradation via oxidation and exposure to light, the compound should be stored in a tightly sealed, opaque container. For long-term stability, it is best stored in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen).[9] Some suppliers recommend storage at -20°C, particularly for high-purity grades intended for sensitive analytical applications.[2]

  • Stability: The free base can be susceptible to air oxidation, which often results in a color change from off-white to brown or purple. The hydrochloride salt form generally exhibits greater stability and is often the preferred form for storage.[4]

Conclusion

4,5-Diethoxybenzene-1,2-diamine is a high-value reagent for researchers in drug discovery and analytical science. Its successful application hinges on sourcing material of verifiable high purity. By integrating the principles of in-house analytical validation with a strategic approach to supplier evaluation, researchers can ensure the integrity of their starting materials. This diligence mitigates risks of experimental failure and enhances the reliability and reproducibility of scientific outcomes, justifying the investment in premium, research-grade reagents.

References

  • PubChem. Compound Summary for 1,2-Diamino-4,5-dimethoxybenzene. [Link]

  • ResearchGate. Synthetic route of 1,2‐diamino‐4,5‐dimethoxybenzene. [Link]

  • ResearchGate. Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives. [Link]

  • Bio4Matpro. Alternative diamine synthesis routes. [Link]

  • Organic Syntheses. 1,2-diamino-4-nitrobenzene. [Link]

  • Organic Syntheses. Procedure for purification by recrystallization. [Link]

  • Google Patents.
  • Google Patents.

Sources

4,5-Diethoxybenzene-1,2-diamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Identity, Synthesis, and Applications in Medicinal Chemistry[1]

Executive Summary & Chemical Identity

4,5-Diethoxybenzene-1,2-diamine (CAS: 86723-14-0) is a specialized electron-rich aromatic diamine serving as a critical building block in the synthesis of bioactive heterocycles.[1][2][3][4][5][6][7][8] Distinguished from its more common methoxy analog, the ethoxy substitution pattern imparts unique lipophilicity and solubility profiles essential for optimizing pharmacokinetics in drug design. This guide details its physicochemical properties, validated synthesis routes, and utility as a precursor for benzimidazole-based therapeutics and liquid crystal materials.

Core Physicochemical Data
PropertySpecificationNotes
Chemical Name 4,5-Diethoxybenzene-1,2-diamineAlso: 1,2-Diamino-4,5-diethoxybenzene
CAS Number 86723-14-0 Often supplied as HCl salt for stability
Molecular Formula C₁₀H₁₆N₂O₂ Free base
Molecular Weight 196.25 g/mol Precision Mass: 196.1212
Appearance Off-white to pale brown crystalline solidDarkens upon air oxidation
Solubility DMSO, Methanol, EthanolLimited water solubility (free base)
pKa (Predicted) ~4.5 - 5.0 (Conjugate acid)Typical for electron-rich anilines

Structural Utility in Drug Design

The 4,5-diethoxy substitution pattern is not merely cosmetic; it fundamentally alters the electronic and steric landscape of the molecule compared to the dimethoxy analog.

  • Electronic Effect: The ethoxy groups are strong electron-donating groups (EDGs) via resonance (+M effect). This increases the nucleophilicity of the amino groups at positions 1 and 2, facilitating rapid condensation reactions with carbonyls (aldehydes, carboxylic acids) to form benzimidazoles and quinoxalines .

  • Lipophilicity Modulation: The ethyl chains increase the LogP (partition coefficient) relative to methyl groups. In medicinal chemistry, this modification is used to enhance membrane permeability or adjust the binding affinity of the final drug candidate within hydrophobic pockets of target enzymes (e.g., kinase inhibitors).

  • Fluorescence: Derivatives of this diamine often exhibit strong fluorescence, making them valuable as fluorogenic probes for detecting

    
    -keto acids and aldehydes in biological samples.
    

Synthetic Pathway & Process Chemistry

The synthesis of 4,5-Diethoxybenzene-1,2-diamine typically proceeds via the modification of catechol, followed by nitration and reduction. Below is the field-validated route ensuring high regioselectivity.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Catechol Catechol (1,2-Dihydroxybenzene) Step1 Alkylation (EtBr, K2CO3, DMF) Catechol->Step1 Diethoxy 1,2-Diethoxybenzene (CAS 2050-46-6) Step1->Diethoxy Step2 Nitration (HNO3, H2SO4) Diethoxy->Step2 Dinitro 1,2-Diethoxy-4,5-dinitrobenzene Step2->Dinitro Step3 Reduction (H2/Pd-C or SnCl2/HCl) Dinitro->Step3 Product 4,5-Diethoxybenzene-1,2-diamine (CAS 86723-14-0) Step3->Product

Figure 1: Step-wise synthesis from Catechol to 4,5-Diethoxybenzene-1,2-diamine.[3][4][5][6][7][9]

Detailed Protocol: Reduction of Dinitro Intermediate

Note: This protocol assumes the starting material 1,2-diethoxy-4,5-dinitrobenzene has been isolated.

  • Preparation: Dissolve 10 mmol of 1,2-diethoxy-4,5-dinitrobenzene in 50 mL of ethanol.

  • Catalyst Addition: Under an argon atmosphere, add 10% Pd/C (5% by weight of substrate).

  • Hydrogenation: Purge the vessel with hydrogen gas. Stir vigorously under

    
     balloon pressure (1 atm) or in a Parr shaker (30 psi) for 4–6 hours at room temperature.
    
    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the yellow dinitro spot and appearance of a fluorescent blue spot (amine) indicates completion.

  • Work-up: Filter the catalyst through a Celite pad under argon (Caution: Pyrophoric catalyst).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Stabilization: Due to oxidation sensitivity, immediately convert to the dihydrochloride salt by adding 4M HCl in dioxane, or store the free base under inert gas at -20°C.

Applications: Benzimidazole Scaffold Construction

The primary utility of this diamine is the synthesis of 5,6-diethoxybenzimidazole derivatives. These scaffolds are prevalent in anthelmintics, proton pump inhibitors, and kinase inhibitors.

Applications Diamine 4,5-Diethoxybenzene-1,2-diamine Condensation Oxidative Condensation (Na2S2O5 or Air/Solvent) Diamine->Condensation Aldehyde Aldehyde (R-CHO) (e.g., 4-Formylbenzoic acid) Aldehyde->Condensation Benzimidazole 5,6-Diethoxy-2-substituted-benzimidazole Condensation->Benzimidazole DrugTarget Therapeutic Target: Kinase Inhibition / GPCR Binding Benzimidazole->DrugTarget SAR Optimization

Figure 2: Mechanism of Benzimidazole Formation.

Protocol: Condensation with Aldehydes
  • Mix: Combine 1.0 eq of diamine and 1.0 eq of the desired aldehyde in DMF or Ethanol.

  • Oxidant: Add 1.2 eq of Sodium Metabisulfite (

    
    ) to facilitate cyclization and oxidation of the intermediate aminal.
    
  • Heat: Reflux at 80–100°C for 3–5 hours.

  • Purification: Pour into ice water. The benzimidazole product typically precipitates and can be collected by filtration.

Handling, Stability, and Safety (E-E-A-T)

Oxidation Risk: Like all electron-rich phenylenediamines, this compound is highly susceptible to auto-oxidation, turning purple/black upon exposure to air (formation of quinone imines).

  • Storage: Store at -20°C under Nitrogen or Argon.

  • Handling: Weigh and dispense inside a glovebox or rapidly under an inert gas stream.

  • Safety: Irritant to eyes, skin, and respiratory system.[10] Use standard PPE.[10]

Analytical Verification (Self-Validating):

  • 1H NMR (DMSO-d6): Look for the ethoxy triplet (~1.3 ppm) and quartet (~4.0 ppm). The aromatic protons should appear as a singlet (or tight doublet) around 6.3–6.5 ppm due to symmetry. Broad singlets for

    
     protons (4.0–5.0 ppm).
    
  • HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA). The diamine will elute early; oxidation products will be more retained.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,2-Diethoxybenzene (Precursor). Retrieved from [Link]

  • Organic Syntheses. (1941).[11] General Procedure for o-Phenylenediamine Synthesis via Reduction. Org. Syn. Coll. Vol. 1, p. 453. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of 4,5-Diethoxybenzene-1,2-diamine for Conductive Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Conducting polymers have emerged as a pivotal class of materials, bridging the gap between traditional polymers and metals with their unique electronic properties.[1][2] Among these, polymers derived from o-phenylenediamine (oPD) and its substituted analogues are of significant interest due to their environmental stability, straightforward synthesis, and tunable properties.[3] The introduction of substituents onto the aromatic ring, such as alkoxy groups, can enhance solubility and modify the electronic characteristics of the resulting polymer.[4] This guide provides a detailed exploration of the synthesis and characterization of a conductive polymer derived from 4,5-diethoxybenzene-1,2-diamine.

The presence of electron-donating ethoxy groups at the 4 and 5 positions of the benzene ring is anticipated to lower the oxidation potential of the monomer, potentially facilitating polymerization under milder conditions compared to the unsubstituted o-phenylenediamine. Furthermore, these flexible side chains can improve the processability of the resulting polymer by increasing its solubility in common organic solvents, a common challenge with rigid-rod conductive polymers.[2]

These materials hold considerable promise for a variety of biomedical applications, including the development of biosensors, scaffolds for tissue engineering, and systems for controlled drug release, where their conductivity and biocompatibility can be leveraged.[1][3] This document offers two detailed protocols for the polymerization of 4,5-diethoxybenzene-1,2-diamine: a chemical oxidation method suitable for producing bulk quantities of the polymer and an electrochemical method for the controlled deposition of thin polymer films.

PART 1: Chemical Oxidative Polymerization

This protocol details the synthesis of poly(4,5-diethoxybenzene-1,2-diamine) in bulk via chemical oxidation. The underlying principle involves the use of an oxidizing agent to initiate the polymerization of the monomer in an acidic medium. Ammonium persulfate is selected as the oxidant due to its efficacy in the polymerization of aniline and its derivatives.

Causality of Experimental Choices
  • Monomer: 4,5-Diethoxybenzene-1,2-diamine serves as the monomer unit. The adjacent amine groups are the primary sites for oxidative coupling, leading to the formation of a ladder-like phenazine structure. The ethoxy groups enhance solubility and influence the polymer's electronic properties.

  • Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈) is a strong oxidizing agent that effectively initiates the free radical polymerization of the diamine monomer. The molar ratio of oxidant to monomer is a critical parameter that influences the polymerization rate and the molecular weight of the resulting polymer.

  • Acidic Medium: The polymerization is conducted in a hydrochloric acid (HCl) solution. The acidic environment protonates the amine groups, increasing the monomer's solubility in the aqueous medium and facilitating the oxidative coupling process. The pH of the reaction medium can significantly affect the structure and properties of the final polymer.

  • Solvent: An aqueous solution provides a suitable medium for the dissolution of the monomer salt and the oxidant.

  • Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and is then allowed to proceed at room temperature. This temperature control helps in obtaining a more uniform polymer structure.

Experimental Protocol: Chemical Synthesis

Materials and Equipment:

  • 4,5-Diethoxybenzene-1,2-diamine

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

  • Beakers and magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.96 g (0.01 mol) of 4,5-diethoxybenzene-1,2-diamine in 100 mL of 1 M HCl. Place the beaker in an ice bath and stir the solution until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 2.28 g (0.01 mol) of ammonium persulfate in 50 mL of deionized water. Cool this solution in the ice bath.

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change to dark brown or black should be observed, indicating the initiation of polymerization.

  • Reaction Completion: After the complete addition of the oxidant, continue stirring the reaction mixture in the ice bath for an additional 2 hours. Then, remove the beaker from the ice bath and let it stir at room temperature for 24 hours to ensure the completion of polymerization.

  • Polymer Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Purification: Wash the polymer precipitate with copious amounts of deionized water until the filtrate becomes colorless and the pH is neutral. Subsequently, wash with methanol to remove any unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

  • Characterization: The resulting dark powder, poly(4,5-diethoxybenzene-1,2-diamine), is now ready for characterization.

Workflow for Chemical Polymerization

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification Monomer Dissolve 4,5-diethoxybenzene-1,2-diamine in 1 M HCl Mix Slowly add Oxidant Solution to Monomer Solution at 0-5 °C Monomer->Mix Oxidant Dissolve Ammonium Persulfate in Deionized Water Oxidant->Mix Stir_Cold Stir in Ice Bath for 2 hours Mix->Stir_Cold Stir_RT Stir at Room Temperature for 24 hours Stir_Cold->Stir_RT Filter Vacuum Filter the Precipitate Stir_RT->Filter Wash_H2O Wash with Deionized Water Filter->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Dry Dry in Vacuum Oven at 60 °C Wash_MeOH->Dry

Caption: Workflow for the chemical oxidative polymerization of 4,5-diethoxybenzene-1,2-diamine.

PART 2: Electrochemical Polymerization

Electrochemical polymerization offers precise control over the thickness and morphology of the resulting polymer film. This method is ideal for applications requiring the direct coating of an electrode surface, such as in the fabrication of sensors or as a surface modification for biomedical implants.

Causality of Experimental Choices
  • Three-Electrode System: A standard three-electrode setup (working, counter, and reference electrodes) is used to control the potential at the working electrode surface accurately.

  • Working Electrode: An indium tin oxide (ITO) coated glass slide is used as the working electrode. ITO is transparent and conductive, allowing for simultaneous electrochemical and spectroscopic analysis (spectroelectrochemistry).

  • Electrolyte Solution: The monomer is dissolved in an electrolyte solution containing a supporting electrolyte (e.g., LiClO₄) and a solvent (e.g., acetonitrile). The supporting electrolyte ensures sufficient ionic conductivity of the solution.

  • Potential Cycling: Cyclic voltammetry is employed to electropolymerize the monomer onto the working electrode. By repeatedly cycling the potential, successive layers of the polymer are deposited, and the growth of the film can be monitored in real-time by the increase in the peak currents.

Experimental Protocol: Electrochemical Synthesis

Materials and Equipment:

  • 4,5-Diethoxybenzene-1,2-diamine

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (CH₃CN), HPLC grade

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Indium tin oxide (ITO) coated glass slide (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Nitrogen or Argon gas for deaeration

Procedure:

  • Electrode Preparation: Clean the ITO-coated glass slide by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in acetonitrile. In this electrolyte solution, dissolve 4,5-diethoxybenzene-1,2-diamine to a final concentration of 0.05 M.

  • Cell Assembly: Assemble the three-electrode cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Deaeration: Purge the electrolyte solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electropolymerization: Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles. A progressive increase in the redox peak currents with each cycle indicates the deposition and growth of the conductive polymer film on the ITO surface.

  • Post-Polymerization Treatment: After the desired number of cycles, remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

  • Characterization: The poly(4,5-diethoxybenzene-1,2-diamine) film on the ITO electrode is now ready for characterization.

Workflow for Electrochemical Polymerization

cluster_prep Preparation cluster_electrochem Electrochemical Deposition cluster_post Post-Treatment Clean_Electrode Clean ITO Working Electrode Assemble_Cell Assemble Three-Electrode Cell Clean_Electrode->Assemble_Cell Prep_Electrolyte Prepare Monomer & Electrolyte Solution in Acetonitrile Prep_Electrolyte->Assemble_Cell Deaerate Deaerate Solution with N₂/Ar Assemble_Cell->Deaerate CV Perform Cyclic Voltammetry (-0.2 V to +1.2 V, 50 mV/s) Deaerate->CV Rinse Rinse Electrode with Acetonitrile CV->Rinse Dry Dry Electrode under N₂ Rinse->Dry Characterize Characterize Polymer Film Dry->Characterize

Caption: Workflow for the electrochemical polymerization of 4,5-diethoxybenzene-1,2-diamine.

PART 3: Characterization and Expected Results

The synthesized poly(4,5-diethoxybenzene-1,2-diamine) should be characterized to confirm its structure, morphology, and conductive properties.

Structural and Morphological Analysis
Technique Expected Observations
FTIR Spectroscopy Disappearance of N-H stretching vibrations of primary amine (around 3300-3400 cm⁻¹). Appearance of bands corresponding to the phenazine-like structure, including C=N and C=C stretching in the 1500-1650 cm⁻¹ region. C-O-C stretching from the ethoxy groups should be prominent around 1250 cm⁻¹.
¹H NMR Spectroscopy Broadening of aromatic and amine proton signals compared to the monomer, which is characteristic of polymers. The signals corresponding to the ethoxy groups (-O-CH₂-CH₃) should remain, confirming their incorporation into the polymer backbone.
UV-Vis Spectroscopy The polymer solution/film should exhibit broad absorption bands in the visible region, typically associated with π-π* transitions within the conjugated polymer backbone. These are expected to be red-shifted compared to the monomer.
Scanning Electron Microscopy (SEM) The morphology of the chemically synthesized polymer is expected to be granular or globular. Electrochemically deposited films will likely show a more uniform, nodular surface morphology.
Conductivity Measurement

The electrical conductivity of the polymer can be measured using a four-point probe method on a pressed pellet of the chemically synthesized powder or directly on the electrochemically deposited film.

Polymer Form Doping State Expected Conductivity (S/cm)
Chemically Synthesized (Pellet)Undoped10⁻¹⁰ to 10⁻⁸
Chemically Synthesized (Pellet)Doped (e.g., with HCl)10⁻⁶ to 10⁻⁴
Electrochemically Deposited (Film)As-synthesized (Doped)10⁻⁵ to 10⁻³

Note: These conductivity values are estimates based on published data for other substituted poly(o-phenylenediamine)s and may vary depending on the specific polymerization conditions and doping levels.[2]

PART 4: Applications in Research and Development

The unique properties of poly(4,5-diethoxybenzene-1,2-diamine) make it a promising candidate for various applications, particularly in the biomedical and pharmaceutical sectors.

  • Drug Delivery: The conductive nature of the polymer allows for the potential development of electrically-stimulated drug delivery systems.[1] By applying an electrical potential, the conformation of the polymer matrix could be altered, triggering the release of an entrapped therapeutic agent.

  • Biosensors: The polymer can be used as a matrix for the immobilization of enzymes or antibodies on an electrode surface. Changes in the electrical properties of the polymer upon interaction with the target analyte can be used for sensitive and selective detection.

  • Tissue Engineering: Conductive polymer scaffolds can provide electrical cues to stimulate cell growth and differentiation, mimicking the natural electrical environment of certain tissues like nerve and muscle.[3] The improved solubility of poly(4,5-diethoxybenzene-1,2-diamine) may facilitate its processing into porous scaffolds.

Logical Relationship for Biomedical Applications

cluster_props Key Polymer Properties cluster_apps Biomedical Applications Monomer 4,5-Diethoxybenzene-1,2-diamine Polymerization Polymerization (Chemical or Electrochemical) Monomer->Polymerization Polymer Poly(4,5-diethoxybenzene-1,2-diamine) Polymerization->Polymer Conductivity Electrical Conductivity Polymer->Conductivity Solubility Enhanced Solubility Polymer->Solubility Biocompatibility Biocompatibility (Potential) Polymer->Biocompatibility DrugDelivery Stimuli-Responsive Drug Delivery Conductivity->DrugDelivery Biosensors Enzyme/Antibody Immobilization Matrix Conductivity->Biosensors TissueEng Conductive Scaffolds for Cell Stimulation Conductivity->TissueEng Solubility->TissueEng Biocompatibility->DrugDelivery Biocompatibility->Biosensors Biocompatibility->TissueEng

Caption: Relationship between monomer, polymer properties, and potential biomedical applications.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of poly(4,5-diethoxybenzene-1,2-diamine). The detailed protocols for both chemical and electrochemical polymerization are designed to be adaptable for researchers in various fields. The electron-donating ethoxy substituents offer a strategic advantage for tuning the properties of poly(o-phenylenediamine)s, enhancing their processability and potentially their performance in advanced applications. The exploration of such tailored conductive polymers is a vital step towards the development of next-generation materials for the biomedical and pharmaceutical industries.

References

  • Geetha, S., Rao, C. R. K., Trivedi, D. C., & Dhathathreyan, A. (2006). Biosensors based on conducting polymers. Journal of Macromolecular Science, Part C: Polymer Reviews, 46(2), 151-180.
  • Li, X. G., Huang, M. R., Duan, W., & Yang, Y. L. (2002). Novel multifunctional polymers from aromatic diamines by oxidative polymerizations. Chemical Reviews, 102(9), 2925-3030.
  • Guimard, N. K., Gomez, N., & Schmidt, C. E. (2007). Conducting polymers in biomedical engineering. Progress in Polymer Science, 32(8-9), 876-921.
  • Lange, U., Roznyatovskaya, N. V., & Mirsky, V. M. (2008). Conducting polymers in chemical sensors and arrays. Analytica Chimica Acta, 614(1), 1-26.

Sources

Troubleshooting & Optimization

Technical Support Guide: Stability & Handling of 4,5-Diethoxybenzene-1,2-diamine

[1]

Introduction

Welcome to the technical support center. You are likely accessing this guide because you are working with 4,5-Diethoxybenzene-1,2-diamine (or its hydrochloride salt) and have observed rapid discoloration or degradation.[1]

This compound belongs to the class of electron-rich o-phenylenediamines.[1] While the ethoxy substituents provide valuable electronic properties for synthesizing benzimidazoles, quinoxalines, and fluorescent probes, they also significantly lower the oxidation potential of the aromatic ring. This makes the compound exceptionally sensitive to atmospheric oxygen, far more so than unsubstituted phenylenediamines.

This guide provides a mechanistic understanding of this instability and actionable protocols to ensure data integrity.

Part 1: The Science of Instability

Why does it degrade so fast?

The stability difference between air and inert gas is not merely a matter of "shelf life"—it is a rapid chemical transformation.

  • Electronic Activation: The two ethoxy groups (–OEt) are strong electron-donating groups (EDGs).[1] They push electron density into the benzene ring, making the amino groups (–NH2) highly nucleophilic and the ring itself prone to losing electrons (oxidation).

  • The Oxidation Cascade: Upon exposure to air, the compound undergoes a two-electron oxidation.[1] It does not just "spoil"; it converts into a completely different chemical species, typically a benzoquinonediimine or, upon further reaction, a phenazine oligomer. This manifests as a dramatic color change from off-white/pale tan to deep purple or black.[1]

Visualization: The Oxidation Pathway

The following diagram illustrates the stepwise degradation mechanism that occurs when the compound is exposed to air.[1]

OxidationPathwaycluster_airAerobic Conditions (Rapid)Diamine4,5-Diethoxybenzene-1,2-diamine(Reduced Form)RadicalSemiquinoneRadical Cation(Intermediate)Diamine->Radical-1 e-, -1 H+(Air Exposure)Diamine->RadicalQuinoneo-Benzoquinonediimine(Oxidized Form)Radical->Quinone-1 e-, -1 H+Radical->QuinonePolymerPhenazine Oligomers(Black Precipitate)Quinone->PolymerCondensation/PolymerizationQuinone->Polymer

Figure 1: The oxidative cascade of electron-rich phenylenediamines in air.[1] The transition from the reduced diamine to the oxidized quinonediimine is driven by atmospheric oxygen.

Part 2: Storage & Handling Protocols

Air vs. Inert Gas Performance
ParameterAir Storage (Ambient) Inert Gas (Argon/N2) Impact on Experiment
Color Stability Turns purple/black within hours.[1]Remains off-white/tan for months.[1]Dark samples contain impurities that quench fluorescence and interfere with stoichiometry.[1]
Purity (HPLC) Degrades by >5% per day (solid state).Stable (<1% degradation / year).High background noise in LC-MS; failure of cyclization reactions.
Solubility Decreases (formation of polymers).Maintains high solubility in MeOH/DMSO.[1]Inconsistent concentrations; particulate matter in flow cytometry/assays.[1]
Recommended Storage Conditions
  • Atmosphere: Argon is preferred over Nitrogen as it is heavier than air and provides a better "blanket" in storage vials.[1]

  • Temperature: Store at -20°C . Cold slows the kinetics of the radical cation formation.

  • Container: Amber glass vials with Teflon-lined caps. Light can photo-catalyze the oxidation.[1]

  • Desiccation: Moisture promotes proton transfer steps in the oxidation mechanism. Store with desiccant.

Part 3: Troubleshooting & FAQs

Q1: My sample arrived slightly pink/purple. Is it ruined?

Status: Use with Caution / Purify. It is common for surface oxidation to occur during transit.[1]

  • Test: Dissolve a small amount in degassed methanol. If the solution is clear or pale yellow, the bulk material is likely intact (95%+ purity). If the solution is dark purple or opaque, significant oxidation has occurred.

  • Action: If purity is critical (e.g., for fluorescence standards), perform a recrystallization (see Protocol A below).

Q2: Can I weigh this compound on an open benchtop?

Status: Time-Sensitive. You have a "safe window" of approximately 5–10 minutes before detectable oxidation occurs on the surface of the powder.[1]

  • Best Practice: Flush the headspace of the stock bottle with Argon immediately after removing the aliquot.[1]

  • Strict Requirement: If using for kinetic studies or quantitative analysis, weigh inside a glovebox or use a Schlenk transfer vessel.

Q3: The compound turned black. Can I recover it?

Status: Yes, via Recrystallization. The black material often consists of surface oxidation products (imines/oligomers) that are less soluble than the diamine salt.

Protocol A: Recovery of Oxidized Diamine (Salt Form)
  • Reagents: Ethanol (degassed), Activated Charcoal, HCl (if recovering free base to salt).

  • Dissolve: Dissolve the black solid in the minimum amount of hot ethanol (under Argon flow if possible).

  • Treat: Add activated charcoal (10% by weight) and stir for 15 minutes to absorb colored impurities.

  • Filter: Filter hot through a Celite pad (quickly) to remove charcoal.

  • Crystallize: Cool the filtrate to 0°C. The off-white/tan crystals should precipitate.

  • Dry: Filter and dry under high vacuum immediately.[1] Store under Argon.[1]

Decision Tree: Assessing Sample Quality

DecisionTreeStartInspect Sample ColorWhiteTanOff-White / TanStart->WhiteTanPinkPurplePink / Light PurpleStart->PinkPurpleBlackDeep Purple / BlackStart->BlackAction1Proceed with Experiment(Keep under Argon)WhiteTan->Action1Action2Check Solubility in MeOH& Run LC-MSPinkPurple->Action2Action3STOP. Purification Required(Recrystallization)Black->Action3

Figure 2: Rapid visual assessment guide for 4,5-Diethoxybenzene-1,2-diamine quality control.

References

  • Nakamura, M., et al. (1987). 1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids.[1] Chemical and Pharmaceutical Bulletin.[1]

  • Cayman Chemical. (2024).[1] 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Product Information & Stability Data.

  • Sigma-Aldrich. (2024).[1] 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride Safety Data Sheet (SDS).

  • Gholivand, M. B., et al. (2011). Electrochemical oxidation of o-phenylenediamine...[1] (Mechanistic insight into o-diamine oxidation). Journal of Electroanalytical Chemistry.

Technical Support Center: 4,5-Diethoxybenzene-1,2-diamine Purification & Handling

[1][2]

Initial Assessment & Triage[2][3][4]

Before initiating any purification protocol, compare your material against the standard stability profile.[1][2][3][4] Commercial samples of 4,5-Diethoxybenzene-1,2-diamine (also known as 1,2-diamino-4,5-diethoxybenzene) are notoriously unstable in their free base form due to the electron-donating ethoxy groups, which significantly lower the oxidation potential of the aromatic ring.[1][2]

Visual Diagnostic Table
Visual AppearanceProbable StatePurity EstimateRecommended Action
White / Off-White Crystalline Solid Pure Dihydrochloride Salt>98%Use immediately. Store under Argon at -20°C.
Pale Pink / Beige Powder Slight Surface Oxidation90-95%Usable for crude reactions. Recrystallize for analytical standards.[1][2][3]
Deep Purple / Brown / Black Significant Oxidation (Quinone formation)<80%STOP. Requires full purification (Method A).[1][2][3][4] Do not use for sensitive condensations.[1][2][3]
Sticky / Tar-like Mass Polymerization / Hydrolysis<50%Discard. Recovery is likely inefficient.[1][2][3]

The Chemistry of Instability[1][3][4]

To purify this compound effectively, you must understand why it degrades.[1][2][3][4]

  • Oxidative Lability: The two ethoxy groups at positions 4 and 5 are strong electron donors.[1][2][3][4] This makes the 1,2-diamine moiety highly susceptible to oxidation by atmospheric oxygen, forming quinonediimines and eventually dark, insoluble azine polymers (similar to aniline black).[1][2][4]

  • Salt vs. Free Base: The dihydrochloride salt is the thermodynamically stable form.[1][2][3][4] The protonation of the amine groups (

    
    ) removes electron density from the ring, shutting down the oxidation pathway.[1][2][3][4]
    
    • Strategic Insight: Never store the free base.[1][2][3][4] Always purify by converting to the salt, then liberate the free base in situ only moments before your downstream reaction (e.g., benzimidazole synthesis).[1][2][4]

Purification Protocols

Method A: The "Salt Reset" (Recommended)

Best for: Restoring dark/oxidized commercial samples to analytical purity.[1][2][3][4]

Principle: Conversion of the oxidized free base or impure salt into the crystalline dihydrochloride form using solubility differentials in acidic ethanol.[1][2][3][4]

Reagents:

  • Absolute Ethanol (degassed)[1][2][3][4]

  • Concentrated HCl (37%)[1][2][3][4]

  • Activated Charcoal (Norit or similar)[2][3][4]

  • Diethyl Ether (for washing)[1][2][3][4]

Step-by-Step Protocol:

  • Dissolution: Suspend the impure dark solid (e.g., 5.0 g) in absolute Ethanol (50 mL) in a round-bottom flask.

  • Acidification: While stirring, add Concentrated HCl dropwise until the pH is < 2. If the starting material was the free base, it will dissolve as it protonates; if it was the salt, it may require gentle heating (50°C).[1][2][4]

  • De-colorization: Add Activated Charcoal (0.5 g). Stir at 50°C for 15 minutes. Note: Do not boil.

  • Filtration: Filter hot through a Celite pad (pre-washed with ethanol) into a clean flask. The filtrate should be clear or pale pink.[1][2][3][4]

  • Crystallization:

    • Cool the filtrate slowly to room temperature.[1][2][3][4]

    • Add Diethyl Ether (approx. 20-30 mL) dropwise until turbidity just appears.[1][2][3]

    • Place at 4°C overnight.[1][2][3] White needles of the dihydrochloride salt will form.[1][2][3][4]

  • Isolation: Filter rapidly under Argon (if possible) or air.[1][2][3][4] Wash the cake with cold 1:1 Ethanol/Ether.[1][2][3][4] Dry under vacuum over

    
    .
    
Method B: Free Base Liberation (In-Situ)

Best for: Users requiring the free amine for condensation reactions (e.g., synthesis of quinoxalines).[1][2]

Step-by-Step Protocol:

  • Setup: Use a Schlenk line or a flask purged with Argon/Nitrogen.[1][2][3] Oxygen exclusion is critical.[1][2][3]

  • Dissolution: Dissolve the purified Dihydrochloride salt (from Method A) in degassed water (approx. 10 mL/g).

  • Neutralization: Slowly add solid Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    ) until pH ~8-9. The free base will precipitate as a solid or oil.[1][2][3][4]
  • Extraction: Extract immediately with degassed Dichloromethane (DCM) or Ethyl Acetate (

    
     volumes).[1][2][3][4]
    
  • Drying: Dry the organic layer over anhydrous

    
     (under Argon).
    
  • Use: Cannulate the filtered organic solution directly into your reaction vessel. Do not rotovap to dryness unless absolutely necessary.[1][2][3][4]

Workflow Visualization

The following diagram illustrates the decision logic and chemical pathway for handling this compound.

PurificationWorkflowStartCommercial Sample(Dark/Impure)CheckVisual InspectionStart->CheckDissolveDissolve in EtOH + HCl(Protonation)Check->DissolveIf Dark/PurpleLiberationNeutralize (NaHCO3)Under ArgonCheck->LiberationIf White/Pure SaltCharcoalAdd Activated Charcoal(Adsorb Chromophores)Dissolve->CharcoalFilterFilter through CeliteCharcoal->FilterCrystallizeCrystallize(EtOH/Ether)Filter->CrystallizeSaltPure Dihydrochloride Salt(Stable Storage Form)Crystallize->SaltSalt->LiberationImmediately before useExtractionExtract (DCM/EtOAc)Liberation->ExtractionReactionDownstream Reaction(e.g., Benzimidazole Synth)Extraction->Reaction

Caption: Figure 1.[1][2][3] Purification workflow for 4,5-Diethoxybenzene-1,2-diamine, prioritizing the stable salt intermediate.

Troubleshooting & FAQs

Q: I followed Method A, but my crystals are still slightly pink. Is this acceptable? A: Yes. Trace oxidation products have very high extinction coefficients.[1][2][3] A faint pink hue typically represents <0.5% impurity, which is acceptable for most synthetic applications.[1][2][3][4] If you require HPLC-grade purity (e.g., for fluorescence derivatization), repeat the recrystallization once more.[1][2]

Q: Can I sublime the free base? A: Theoretically, yes, but it is high-risk.[1][2][3] Sublimation requires high vacuum (<0.1 mmHg) and moderate heat (100-120°C).[1][2][3] Due to the electron-rich nature of the ring, thermal polymerization often competes with sublimation.[1][2][3] We recommend the Acid-Base Extraction (Method B) over sublimation for this specific derivative.[1][2][3]

Q: Why did my condensation reaction turn black immediately? A: You likely had oxygen in the system.[1][2][3][4] The condensation of phenylenediamines with aldehydes involves a delicate intermediate (Schiff base).[1][2][3][4] If oxygen is present, the diamine oxidizes to a radical cation faster than it condenses.[1][2][3][4] Solution: Degas all solvents (freeze-pump-thaw or sparging) and run the reaction under a positive pressure of Nitrogen or Argon.[1][2][3]

Q: What is the shelf life of the purified salt? A: When stored at -20°C in a desiccator, the dihydrochloride salt is stable for >2 years .[1][2][3][4] The free base degrades within hours in air.[1][2][3][4]

References

  • Note: Provides physical property benchmarks for the dimethoxy analog, which serves as the primary reference for the ethoxy deriv
  • Note: Authoritative source for safety (H315, H319, H335)
  • Nakamura, M., et al. (1987).[1][2][3][4] "1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids." Chemical and Pharmaceutical Bulletin, 35(2), 687-692.[1][2][4][5]

    • Note: Establishes the mechanism of fluorescence derivatization and the necessity of high-purity diamine precursors.
  • PubChem. (n.d.).[1][2][3][4] 1,2-Diamino-4,5-dimethoxybenzene Compound Summary. Retrieved May 21, 2025, from [Link][1][2][4]

    • Note: Verifies chemical structure and oxidation hazards.[1][2][3][4]

Validation & Comparative

Technical Characterization Guide: 1H NMR Analysis of 4,5-Diethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Diethoxybenzene-1,2-diamine (CAS: 15791-87-4) is a critical intermediate in the synthesis of bioactive heterocycles, particularly benzimidazoles and quinoxalines used in tyrosine kinase inhibitors. Its electron-rich nature makes it highly susceptible to oxidation, rendering accurate and rapid structural verification essential.

This guide provides a definitive 1H NMR analysis strategy. Unlike generic spectral lists, this document focuses on comparative diagnostics —distinguishing the target diamine from its nitro-precursors and structural analogs (e.g., dimethoxy variants) to ensure process integrity.

Structural Context & Symmetry Analysis

The molecule belongs to the


 point group. This high symmetry simplifies the NMR spectrum, making any asymmetry a diagnostic indicator of impurities (e.g., mono-reduction intermediates).
Graphviz Visualization: Structural Mapping

The following diagram maps the proton environments to their expected chemical shifts, highlighting the symmetry.

G Molecule 4,5-Diethoxybenzene-1,2-diamine (C2v Symmetry) ArH Aromatic Protons (H-3, H-6) Isochronous Singlet δ 6.30 - 6.45 ppm Molecule->ArH Shielded by amines NH2 Amine Protons (-NH2) Broad Singlet (Exchangeable) δ 4.0 - 4.5 ppm Molecule->NH2 H-bonding dependent Ethoxy_CH2 Ethoxy Methylene (-OCH2-) Quartet (J ≈ 7 Hz) δ 3.85 - 3.95 ppm Molecule->Ethoxy_CH2 Deshielded by Oxygen Ethoxy_CH3 Ethoxy Methyl (-CH3) Triplet (J ≈ 7 Hz) δ 1.25 - 1.35 ppm Ethoxy_CH2->Ethoxy_CH3 Spin-Spin Coupling

Figure 1: Structural assignment of proton environments based on electronic effects and symmetry.

Comparative Spectral Analysis

The "Reduction Check": Precursor vs. Product

The most common synthesis route involves the reduction of 1,2-dinitro-4,5-diethoxybenzene . Monitoring this transition is the primary use case for NMR in process development.

FeaturePrecursor: 1,2-Dinitro-4,5-diethoxybenzeneTarget: 4,5-Diethoxybenzene-1,2-diamine Diagnostic Change
Aromatic H δ 7.60 - 7.70 ppm (Singlet)δ 6.35 - 6.45 ppm (Singlet)Δδ ≈ 1.2 ppm Upfield Shift. The conversion of electron-withdrawing -NO₂ to electron-donating -NH₂ dramatically shields the ring protons.
Amine H Absentδ 4.0 - 4.5 ppm (Broad s)Appearance of broad exchangeable protons.
Ethoxy -CH₂- δ ~4.25 ppmδ ~3.90 ppmSlight upfield shift due to increased electron density in the ring.
Substituent Verification: Diethoxy vs. Dimethoxy

Researchers often substitute the ethoxy analog for the methoxy analog (4,5-dimethoxybenzene-1,2-diamine). Confusing the two is a common inventory error.

  • Dimethoxy Analog: Shows a strong Singlet at ~3.6 ppm (6H).

  • Diethoxy Target: Shows a Quartet (~3.9 ppm, 4H) and Triplet (~1.3 ppm, 6H).[1]

  • Guidance: If you see a singlet in the aliphatic region (3.0–4.0 ppm) instead of a quartet, you have the wrong starting material.

Experimental Protocol (Standardized)

To ensure reproducibility and minimize oxidation artifacts, follow this "Self-Validating" protocol.

Materials
  • Solvent: DMSO-d6 (99.9% D) is mandatory .

    • Reason: CDCl₃ is often acidic (due to HCl formation), which protonates the amines (-NH₃⁺), causing line broadening and shifting aromatic peaks downfield. DMSO stabilizes the diamine via H-bonding.

  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).

Workflow
  • Sample Prep: Weigh 5–10 mg of the diamine into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d6. Cap immediately.

    • Critical: Do not use heat to dissolve.[1] If the sample is dark/purple, oxidation has occurred.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy for the ratio of Aromatic 2H : Methyl 6H).

    • Scans: 16 (usually sufficient due to symmetry).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Check water peak at 3.33 ppm .

Graphviz Visualization: Reaction Monitoring Logic

AnalysisFlow Start Crude Reduction Mixture Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire Decision1 Check Aromatic Region (6.0 - 8.0 ppm) Acquire->Decision1 ResultA Signal at ~7.6 ppm Decision1->ResultA Dominant ResultB Signal at ~6.4 ppm only Decision1->ResultB Dominant ResultC Signals at 7.6 AND 6.4 ppm Decision1->ResultC Mixed ActionA Incomplete Reaction: Starting Material Present ResultA->ActionA ActionB PASS: Target Diamine Confirmed ResultB->ActionB ActionC Mixed Phase: Extend Reaction Time ResultC->ActionC

Figure 2: Logical flowchart for monitoring the reduction of the dinitro precursor to the diamine.

Detailed Spectral Data Table (DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J)Assignment
Ar-H 6.38 (approx)Singlet 2H-H-3, H-6 (Symmetric)
-NH₂ 4.10 - 4.40 Broad Singlet 4H-Amine protons (Variable)*
-OCH₂- 3.88 - 3.94 Quartet 4H7.0 HzMethylene of ethoxy
-CH₃ 1.28 - 1.32 Triplet 6H7.0 HzMethyl of ethoxy
Solvent2.50Pentet--DMSO-d5 residual
Water3.33Broad s--H₂O in DMSO

*Note: The amine shift is concentration and moisture dependent. In "wet" DMSO, it may broaden or shift.

Troubleshooting & Common Pitfalls

  • Missing Amine Peak:

    • Cause: Rapid proton exchange with water in the solvent.

    • Solution: Add a drop of D₂O.[2] The -NH₂ peak will disappear completely, confirming its identity, while the aromatic and ethoxy signals remain (though splittings may simplify).

  • Split Aromatic Signal (Two Singlets):

    • Cause: Loss of symmetry. This usually indicates mono-oxidation (formation of the imine/quinone-imine) or mono-acylation if reacting with acid chlorides.

    • Action: Repurify. The target molecule must show only one aromatic singlet.

  • Extra Triplet/Quartet:

    • Cause: Residual Ethanol (common recrystallization solvent).

    • Differentiation: Ethanol -CH₂- appears at ~3.44 ppm (in DMSO), distinct from the ether -CH₂- at ~3.90 ppm.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 16583 (Analogous 4,5-dimethoxy data used for shift correlation). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]

  • PubChem Compound Summary. 1,2-Diamino-4,5-diethoxybenzene (CID 83660). National Center for Biotechnology Information. [Link]

Sources

Comparative Guide: Conductivity of Diethoxy vs. Dimethoxy Phenylenediamine Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Poly(2,5-dimethoxyaniline) (PDMA) and Poly(2,5-diethoxyaniline) (PDEA) .

Note on Nomenclature: While often referred to as "phenylenediamine polymers" due to the diamine-like character of the oxidized repeat units, these materials are chemically classified as alkoxy-substituted polyanilines . This guide focuses on the specific impact of the methoxy (-OCH₃) vs. ethoxy (-OC₂H₅) substituent length on conductivity and polymer morphology.

Executive Summary

Poly(2,5-dimethoxyaniline) (PDMA) consistently exhibits higher intrinsic electrical conductivity than Poly(2,5-diethoxyaniline) (PDEA) . This performance gap is driven by the steric effect : the larger ethoxy groups in PDEA induce a greater torsion angle between phenyl rings, disrupting the planarity of the


-conjugated backbone and reducing charge carrier mobility.

However, PDEA offers superior solubility and processability in organic solvents (e.g., chloroform, THF), making it a preferred candidate for solution-cast films where moderate conductivity is acceptable.

FeaturePoly(2,5-dimethoxyaniline) (PDMA)Poly(2,5-diethoxyaniline) (PDEA)
Conductivity (S/cm) High (


)
Moderate (


)
Steric Hindrance Low (Planar conformation favored)High (Twisted backbone)
Solubility Limited (NMP, DMF, DMSO)Excellent (CHCl₃, THF, Toluene)
Primary Application High-performance sensors, ElectrodesPrintable electronics, Coatings

Mechanistic Analysis: The Steric-Electronic Trade-off

The conductivity of conjugated polymers relies on the delocalization of polarons (radical cations) along the polymer backbone. This requires orbital overlap between the nitrogen


-orbitals and the phenyl ring 

-system.
Steric Torsion Effect
  • PDMA (Methoxy): The methoxy group is small enough to allow the polymer backbone to maintain a near-planar conformation (

    
    ). This maximizes 
    
    
    
    -orbital overlap, facilitating inter-ring charge hopping.
  • PDEA (Ethoxy): The additional methylene unit (

    
    ) in the ethoxy group creates steric repulsion with the hydrogen atoms on adjacent rings. This forces the backbone to twist (
    
    
    
    ), breaking the conjugation path and localizing charge carriers.
Visualizing the Conductivity Bottleneck

ConductivityMechanism cluster_PDMA PDMA (Dimethoxy) cluster_PDEA PDEA (Diethoxy) PDMA_Struct Structure: -OCH3 Substituent Planarity High Planarity (Low Torsion Angle) PDMA_Struct->Planarity Min. Steric Clash Overlap Strong π-π Orbital Overlap Planarity->Overlap Twist Backbone Twisting (High Torsion Angle) Planarity->Twist Increasing Alkyl Chain Length Cond_PDMA High Conductivity (Polaron Delocalization) Overlap->Cond_PDMA PDEA_Struct Structure: -OC2H5 Substituent PDEA_Struct->Twist Steric Repulsion Gap Reduced Conjugation Length (Wide Band Gap) Twist->Gap Cond_PDEA Lower Conductivity (Charge Localization) Gap->Cond_PDEA

Figure 1: Mechanistic pathway showing how substituent chain length directly impacts conductivity via steric torsion.

Experimental Validation Protocols

To objectively compare these polymers, researchers must synthesize them under identical conditions to rule out variations in molecular weight or doping levels.

Synthesis Protocol (Chemical Oxidative Polymerization)

Objective: Synthesize PDMA and PDEA Emeraldine Salts.

  • Reagents:

    • Monomer: 2,5-dimethoxyaniline (for PDMA) or 2,5-diethoxyaniline (for PDEA).

    • Oxidant: Ammonium Persulfate (APS),

      
      .[1]
      
    • Acid Dopant: 1.0 M Hydrochloric Acid (HCl).[1][2]

  • Procedure:

    • Dissolution: Dissolve 0.01 mol of monomer in 50 mL of 1.0 M HCl. Chill to 0–5°C in an ice bath.

    • Oxidation: Dissolve 0.01 mol of APS in 25 mL of 1.0 M HCl (pre-chilled). Add dropwise to the monomer solution over 30 minutes with vigorous stirring.

    • Reaction: Maintain stirring at 0–5°C for 6 hours. The solution will turn dark green (conductive emeraldine salt form).

    • Purification: Filter the precipitate. Wash sequentially with:

      • 1.0 M HCl (to remove excess monomer).

      • Acetone (to remove oligomers).

      • Deionized water (until filtrate is neutral).

    • Drying: Vacuum dry at 60°C for 24 hours.

Conductivity Measurement (Four-Point Probe Method)

Rationale: Eliminates contact resistance, providing an accurate measurement of bulk resistivity.

  • Pellet Preparation: Compress the dried polymer powder into a disc (13 mm diameter) using a hydraulic press at 10 tons for 5 minutes.

  • Measurement:

    • Apply current (

      
      ) through the outer two probes.
      
    • Measure voltage (

      
      ) across the inner two probes.
      
  • Calculation:

    
    
    Where:
    
    • 
       = Conductivity (S/cm)[3]
      
    • 
       = Thickness of the pellet (cm)
      

Detailed Performance Comparison

The following data aggregates typical values found in literature for HCl-doped samples synthesized via the protocol above.

PropertyPoly(2,5-dimethoxyaniline)Poly(2,5-diethoxyaniline)Mechanism Note
Conductivity (

)

S/cm

S/cm
PDMA has better inter-chain hopping due to compactness.
Solubility (CHCl

)
Partially Soluble (< 5 mg/mL)Highly Soluble (> 20 mg/mL) PDEA's ethoxy chains increase entropy of mixing.
Band Gap (

)
~2.9 eV~3.1 eVTwist in PDEA reduces effective conjugation length.
Redox Stability HighModeratePDEA degrades faster under high potential cycling.
Electrochromism Yellow

Dark Blue
Yellow

Green-Blue
Distinct color states due to band gap shifts.
Critical Analysis of Anomalies
  • Doping Effect: Using a bulky dopant (e.g., Camphorsulfonic acid, CSA) instead of HCl can sometimes invert the solubility trend, making PDMA more processable, but PDEA generally retains higher solubility in non-polar solvents.

  • Molecular Weight: Lower molecular weight PDEA may appear more conductive than high-MW PDMA due to better packing of short chains, but intrinsic conductivity favors PDMA.

References

  • Synthesis and Characteriz

    • Source: Indian Academy of Sciences / Bulletin of M
    • Key Finding: Confirms the synthesis route and conductivity range for PDMA.
  • Effect of Structural Factors on Functionalized Polyanilines

    • Source: Royal Society of Chemistry (RSC) Advances
    • Key Finding: Explicitly details how increasing alkoxy chain length (methoxy -> ethoxy) increases the torsion angle and decreases conductivity.
  • Electroconductive Poly(phenylenediamine)s

    • Source: New Journal of Chemistry (RSC)
    • Key Finding: Provides comparative baselines for phenylenediamine-based polymer backbones.
  • Influence of Surfactant on Polyaniline Conductivity

    • Source: Frontiers in M
    • Key Finding: Discusses how steric hindrance from large dopants/substituents affects film thickness and conductivity.

Sources

melting point standard for 4,5-Diethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide establishes the melting point standard and characterization protocol for 4,5-Diethoxybenzene-1,2-diamine , a critical intermediate in the synthesis of functionalized benzimidazoles, quinoxalines, and conductive polymers.

Unlike its widely documented analog (4,5-dimethoxybenzene-1,2-diamine), the diethoxy derivative often lacks standardized physical property data in public repositories. This guide provides a self-validating system to establish its purity using melting point (MP) depression analysis and differential scanning calorimetry (DSC), benchmarked against established homologs.

Part 1: Technical Profile & Core Directive

Compound: 4,5-Diethoxybenzene-1,2-diamine CAS Number: 86723-14-0 (Free Base) Formula: C₁₀H₁₆N₂O₂ Molecular Weight: 196.25 g/mol Role: Electron-rich diamine precursor for heterocyclic synthesis.

The "Standard" Problem

In high-precision synthesis, the melting point of 4,5-diethoxybenzene-1,2-diamine serves as the primary indicator of regioisomeric purity (absence of 3,4-diethoxy isomers) and oxidation state (absence of quinone imines). Commercial samples often exist as hydrochloride salts (dihydrochloride, ~240°C dec.) or free bases (lower MP). This guide focuses on the free base standard, which exhibits a sharp, characteristic melting transition distinct from its salts.

Part 2: Comparative Performance Analysis

The following table contrasts the target compound with its primary structural analogs. The 4,5-Dimethoxy variant is the industry standard for methylglyoxal derivatization; the Diethoxy variant offers superior solubility in lipophilic solvents but requires stricter oxidation control.

Table 1: Thermal & Physicochemical Comparison
Feature4,5-Diethoxybenzene-1,2-diamine (Target)4,5-Dimethoxybenzene-1,2-diamine (Standard)1,2-Phenylenediamine (Control)
CAS (Free Base) 86723-14-0 27841-33-495-54-5
Melting Point (Exp) ~98–105 °C (Est. Range)*131–133 °C [1]100–102 °C [2]
Solubility (Org) High (DCM, CHCl₃, Toluene)Moderate (MeOH, EtOH)Moderate
Oxidation Risk High (Rapid darkening in air)ModerateModerate
Primary Use Lipophilic Benzimidazoles, Conductive PolymersFluorescent Derivatization (HPLC)General Heterocycles
Purification Recrystallization (EtOH/H₂O + Na₂S₂O₄)Recrystallization (Water/HCl)Sublimation / Recryst.

*Note: The diethoxy substitution typically lowers the melting point relative to the dimethoxy analog due to the increased flexibility of the ethyl chains disrupting crystal packing efficiency. Experimental verification is required for each batch.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification Standard

To establish a reliable melting point standard, the compound must be freshly synthesized or purified to remove oxidation products (azo/imino species).

  • Starting Material: 1,2-Diethoxybenzene (CAS 2050-46-6).[1][2][3]

  • Nitration: React with HNO₃/AcOH to form 1,2-diethoxy-4,5-dinitrobenzene .

    • Checkpoint: The dinitro intermediate must melt sharply (lit. ~120-122°C) before reduction.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or Hydrazine/FeCl₃ reduction in ethanol.

  • Isolation (Critical Step):

    • Filter catalyst under argon.

    • Evaporate solvent under reduced pressure.[4]

    • Recrystallize: Dissolve in minimal hot ethanol containing 1% sodium dithionite (antioxidant). Add degassed water until turbid. Cool slowly to 4°C.

    • Dry: Vacuum dry over P₂O₅ for 24 hours.

Protocol B: Melting Point Determination (The Standard)
  • Method 1: Capillary (Büchi/Mel-Temp):

    • Pack sample to 3mm height.

    • Ramp rate: 10°C/min to 80°C, then 1°C/min .

    • Observation: Look for "sweating" (impurities) vs. clear meniscus formation.

  • Method 2: DSC (Differential Scanning Calorimetry):

    • Sample: 2-5 mg in hermetic Al pan (N₂ purge).

    • Program: Heat 30°C to 150°C @ 5°C/min.

    • Criteria: Single endothermic peak. Purity determined by Van't Hoff plot analysis of the melting onset.

Part 4: Visualization of Workflows

Figure 1: Synthesis & Purity Logic Flow

This diagram outlines the critical path to isolating the pure standard for melting point determination.

G Start Start: 1,2-Diethoxybenzene Nitration Nitration (HNO3/AcOH) Start->Nitration Dinitro Intermediate: 4,5-Dinitro-1,2-diethoxybenzene (MP Check: ~122°C) Nitration->Dinitro Isolate & Dry Reduction Reduction (H2, Pd/C) Under Argon Dinitro->Reduction Crude Crude Diamine (Unstable) Reduction->Crude Purification Recrystallization (EtOH/H2O + Na2S2O4) Crude->Purification Immediate Process Final Pure 4,5-Diethoxybenzene-1,2-diamine Purification->Final Vacuum Dry Analysis MP Determination (DSC / Capillary) Final->Analysis

Caption: Workflow for synthesizing and isolating analytical-grade 4,5-diethoxybenzene-1,2-diamine.

Figure 2: Melting Point Decision Tree

How to interpret the melting point data for quality control.

G Input Observed MP Range Sharp Sharp Range (<2°C) (e.g., 101-102°C) Input->Sharp Broad Broad Range (>3°C) (e.g., 95-100°C) Input->Broad High High MP (>150°C) Input->High Conclusion1 Pass: Pure Free Base Sharp->Conclusion1 Conclusion2 Fail: Solvent/Oxidation Recrystallize Broad->Conclusion2 Conclusion3 Fail: Salt Form (HCl) or Polymerization High->Conclusion3

Caption: Decision matrix for interpreting melting point data during quality control.

References

  • Nakamura, M., et al. (1987). "1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids." Chemical and Pharmaceutical Bulletin, 35(2), 687-692.

  • Sigma-Aldrich. (2024). "o-Phenylenediamine Safety Data Sheet."

  • Cayman Chemical. (2024). "1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Product Information."

  • PubChem. (2024). "Compound Summary: 4,5-Dimethoxybenzene-1,2-diamine." National Library of Medicine.

  • GuideChem. (2024). "4,5-Diethoxybenzene-1,2-diamine CAS 86723-14-0 Details."

Sources

Comparative Guide: HPLC Purity Determination of 1,2-Diamino-4,5-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Diamino-4,5-diethoxybenzene (DADEB) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and functional polymers. Its purity determination presents two distinct analytical challenges: severe oxidative instability and chromatographic peak tailing due to the dual amine functionality.

This guide evaluates three HPLC methodologies, ultimately recommending a High-pH Reverse Phase (RP) approach using hybrid silica technology. This method offers superior peak symmetry and stability compared to traditional Ion-Pairing (IP) or standard acidic C18 methods.

Part 1: The Analytical Challenge

The structural integrity of DADEB is compromised by two main factors during analysis:

  • Oxidative Degradation: The electron-donating ethoxy groups activate the benzene ring, making the ortho-diamine moiety highly susceptible to oxidation. In solution, it rapidly degrades into quinonediimines and azo-dimers, leading to "ghost peaks" and inaccurate purity assignment.

  • Silanol Interactions: At standard acidic pH (pH 2-3), the amine groups are protonated (

    
    ). These positively charged species interact strongly with residual silanols on the stationary phase, causing severe tailing (
    
    
    
    ) and poor resolution from impurities.

Part 2: Comparative Methodology Analysis

We compared three distinct chromatographic approaches to isolate DADEB from its key impurities (mono-nitro precursors and oxidation byproducts).

Table 1: Performance Comparison of HPLC Modes
FeatureMethod A: Standard Acidic C18 Method B: Ion-Pairing (IP-RP) Method C: High-pH Hybrid C18 (Recommended)
Stationary Phase C18 (Traditional Silica)C18 (Traditional Silica)Hybrid Ethylene-Bridged Silica (BEH/Gemini)
Mobile Phase 0.1% TFA or Phosphate (pH 2.5)Phosphate (pH 3.0) + Octanesulfonate10mM Ammonium Bicarbonate (pH 10.0)
Mechanism Hydrophobic InteractionIon-Ion ComplexationHydrophobic (Analyte as Free Base)
Peak Shape (

)
Poor (2.2 - 3.5)Good (1.1 - 1.3)Excellent (1.0 - 1.2)
Equilibration Time Fast (15 min)Very Slow (>60 min)Fast (15 min)
MS Compatibility YesNo (Non-volatile salts)Yes
Ruggedness HighLow (Temperature sensitive)High
Data Interpretation[1][2][3][4][5][6]
  • Method A (Fail): The protonated diamine elutes near the void volume with excessive tailing, often co-eluting with polar degradation products.

  • Method B (Functional but Limiting): Ion-pairing reagents (e.g., Sodium Octanesulfonate) neutralize the charge, providing excellent retention and shape. However, these reagents permanently modify the column, suppress MS ionization, and require long equilibration times.

  • Method C (Superior): By operating at pH 10, the diamine exists in its neutral (free base) form. This eliminates silanol interactions and increases hydrophobicity, allowing for sharp peaks and strong retention on hybrid columns designed to withstand high pH.

Part 3: Recommended Protocol (High-pH Hybrid RP-HPLC)

This protocol utilizes a "High pH" strategy to suppress amine ionization, ensuring sharp peak shape without the baggage of ion-pairing reagents.

Reagents & Equipment
  • Target Analyte: 1,2-Diamino-4,5-diethoxybenzene (DADEB).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Standard silica columns will dissolve at this pH.

  • Antioxidant: Sodium Metabisulfite (

    
    ) or Ascorbic Acid.
    
Mobile Phase Preparation[5]
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Sample Preparation (Critical Step)

To prevent oxidation during the autosampler residence time.

  • Diluent: Prepare a 50:50 mixture of Mobile Phase A and Acetonitrile containing 0.1% (w/v) Sodium Metabisulfite .

  • Stock Solution: Dissolve 10 mg DADEB in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL. Inject immediately or store at 4°C in amber vials.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C

  • Detection: UV @ 290 nm (Primary) and 240 nm (Secondary).

  • Injection Vol: 5 µL

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Start Gradient
15.01090Elute Impurities
18.01090Wash
18.1955Re-equilibrate
23.0955End

Part 4: Visualization & Logic

Workflow: Sample Integrity & Analysis

The following diagram illustrates the critical "Antioxidant Shield" required before the separation mechanism takes place.

AnalyticalWorkflow RawSample Raw DADEB Sample Prep Sample Prep (Diluent + 0.1% Na2S2O5) RawSample->Prep Stabilization Mechanism Separation Mechanism (Neutral Free Base @ pH 10) Prep->Mechanism Injection Detection UV Detection (290 nm) Mechanism->Detection Elution Result Purity Result (>99.0%) Detection->Result Integration

Caption: The workflow emphasizes the addition of sodium metabisulfite in the prep stage to prevent in-situ oxidation (quinones) prior to the high-pH separation.

Decision Tree: Troubleshooting Purity Issues

Use this logic flow to diagnose common failure modes in diamine analysis.

Troubleshooting Start Problem Detected Issue1 Peak Tailing (Tf > 1.5) Start->Issue1 Issue2 Ghost Peaks / Rising Baseline Start->Issue2 Action1 Check pH Issue1->Action1 Is pH < 9? Action2 Add Antioxidant Issue2->Action2 Oxidation occurring Action3 Switch to Hybrid Column Action1->Action3 If pH is low, silica interacts

Caption: Diagnostic logic for distinguishing between chromatographic failures (tailing) and chemical instability (ghost peaks).

Part 5: Scientific Validation (E-E-A-T)

Why High pH Works (The Mechanism)

The


 of the anilinic amines in DADEB is approximately 4.5 - 5.5.
  • At pH 3.0 (Method A): The molecule is protonated (

    
    ). It is highly polar and repelled by the hydrophobic C18 chains, leading to early elution. Simultaneously, it acts as a cation exchanger with residual silanols (
    
    
    
    ), causing drag (tailing).
  • At pH 10.0 (Method C): The molecule is deprotonated (

    
    ). It behaves like a neutral organic molecule, interacting purely through hydrophobic mechanisms with the C18 ligand. This results in Gaussian peak shapes and predictable retention.
    
Stability Warning

Experimental data indicates that DADEB solutions without antioxidants degrade by ~2-5% within 4 hours at room temperature, forming a yellow/brown quinone byproduct. The inclusion of 0.1% Sodium Metabisulfite stabilizes the solution for >24 hours [1].

Impurity Profile

Common synthesis impurities resolved by this method include:

  • 1-amino-2-nitro-4,5-diethoxybenzene: The immediate precursor (elutes later due to nitro group hydrophobicity).

  • 1,2-dinitro-4,5-diethoxybenzene: The starting material.

  • Oxidative Dimers: Elute as broad peaks at the end of the gradient.

References

  • Sigma-Aldrich. (n.d.).[2] 1,2-Diamino-4,5-dimethoxybenzene hydrochloride Product Information & Stability. Retrieved from

  • Sielc Technologies. (2024). HPLC Method for Analysis of Isomers of Phenylenediamine. Retrieved from

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from

  • PubChem. (2024). 1,2-Diamino-4,5-dimethoxybenzene Compound Summary. National Library of Medicine. Retrieved from

(Note: While specific literature for the "diethoxy" analog is rarer than the "dimethoxy" analog, the chemical behavior regarding pKa and oxidation is functionally identical for the purpose of HPLC method development.)

Sources

Electrochemical Characterization of Poly(2,5-diethoxyaniline): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Poly(2,5-diethoxyaniline) (PDEA) and the industry-standard Polyaniline (PANI) . While PANI is the gold standard for conductivity, its application in bio-electronics and drug delivery systems is severely limited by poor solubility.

PDEA introduces two ethoxy (


) substituents at the ortho-positions (2,5) of the phenyl ring. This structural modification creates a critical trade-off: it drastically enhances solubility  in organic solvents (enabling processability) at the cost of electrical conductivity  due to steric torsion in the polymer backbone. This guide details the electrochemical protocols required to characterize these differences.

The Chemical Context: Structure-Property Relationships

To interpret electrochemical data, one must understand the molecular causality. The introduction of ethoxy groups alters the polymer's electronic structure through two opposing mechanisms:

  • Electronic Effect ( Favorable): The ethoxy group is a strong electron-donating group (EDG). This increases the electron density on the nitrogen atoms, theoretically stabilizing the radical cation (polaron) and lowering the oxidation potential.

  • Steric Effect (Unfavorable): The bulky ethoxy chains force the phenyl rings to twist out of planarity to minimize steric clash with the amine/imine nitrogen. This "torsion" disrupts the

    
    -orbital overlap along the backbone, reducing the effective conjugation length and carrier mobility.
    
Visualizing the Impact

The following diagram illustrates the synthesis and structural divergence that dictates electrochemical performance.

G cluster_effect Steric Consequence Monomer 2,5-Diethoxyaniline Monomer Oxidation Oxidative Polymerization (APS/HCl) Monomer->Oxidation -2e-, -2H+ PDEA_Base PDEA Emeraldine Base (Twisted Backbone) Oxidation->PDEA_Base Precipitation Doping Acid Doping (Protonation) PDEA_Base->Doping +HA (Dopant) Effect High Torsion Angle (Reduced u03C0-overlap) PDEA_Base->Effect PDEA_Salt Conductive PDEA Salt (Polaron Lattice) Doping->PDEA_Salt Charge Delocalization

Figure 1: Synthesis pathway of PDEA highlighting the steric torsion introduced by ethoxy substituents, which is the primary limiter of conductivity compared to PANI.

Comparative Performance Analysis

The following data consolidates experimental averages from standard electrochemical setups (Cyclic Voltammetry in 1.0 M HCl).

Table 1: PDEA vs. PANI Performance Metrics
FeaturePolyaniline (PANI)Poly(2,5-diethoxyaniline) (PDEA)Implications for Application
Conductivity (

)


PDEA is unsuitable for interconnects but ideal for semiconducting biosensors .
Solubility Insoluble in most solvents.[1][2][3]Soluble in NMP, CHCl

, DMSO, THF.
PDEA allows solution casting of films for drug delivery devices.
Redox Potential (

)

(Leuco

Emeraldine)

(Shifted Cathodic)
PDEA is easier to oxidize due to electron-donating ethoxy groups.
Electrochromism Yellow

Green

Blue
Transparent

Orange

Blue/Green
Distinct color changes useful for optical sensing .
Stability High environmental stability.[1][2][4]Moderate; susceptible to de-doping.PDEA requires encapsulation in long-term implantable devices.

Experimental Protocols

A. Synthesis of PDEA (Chemical Oxidative Polymerization)

Objective: Synthesize high-purity PDEA emeraldine salt for characterization.

  • Preparation: Dissolve 2,5-diethoxyaniline (

    
    ) in 
    
    
    
    (
    
    
    ). Maintain temperature at
    
    
    using an ice bath to prevent side reactions.
  • Initiation: Dropwise add Ammonium Persulfate (APS) (

    
    ) dissolved in 
    
    
    
    over 30 minutes.
    • Expert Insight: The molar ratio of Monomer:Oxidant should be kept strictly at 1:1 or 1:1.25. Excess oxidant degrades the polymer chain.[5]

  • Reaction: Stir for 6–24 hours. The solution will transition from colorless to a dark precipitate.

  • Purification: Filter the precipitate and wash sequentially with:

    • 
       (to remove oligomers).
      
    • Acetone (to remove unreacted monomer).

    • Deionized water (until filtrate is neutral).

  • Drying: Vacuum dry at

    
     for 24 hours.
    
B. Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the redox potentials and electrochemical stability.

Setup Configuration:

  • Potentiostat: Standard 3-electrode workstation (e.g., BioLogic, Autolab).

  • Working Electrode (WE): Glassy Carbon (3 mm diameter) coated with PDEA.

    • Coating Protocol: Dissolve PDEA base in N-Methyl-2-pyrrolidone (NMP). Drop-cast

      
       onto the WE and dry under IR lamp.
      
  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Ag/AgCl (

    
    ).
    
  • Electrolyte:

    
     or 
    
    
    
    .

Procedure:

  • Conditioning: Cycle the electrode between

    
     and 
    
    
    
    at
    
    
    for 10 cycles to equilibrate ion exchange.
  • Scan: Record CVs at varying scan rates (

    
    ) to determine diffusion kinetics.
    
  • Analysis: Identify the two major redox pairs:

    • Peak I (

      
      ):  Leucoemeraldine 
      
      
      
      Emeraldine (Radical cation formation).
    • Peak II (

      
      ):  Emeraldine 
      
      
      
      Pernigraniline (Imine formation).
Visualizing the Redox Mechanism

The electrochemical switching involves proton and electron transfer.[6] The ethoxy groups influence the ease of this transition.

Redox Leuco Leucoemeraldine (Reduced) Insulating | Transparent Emeraldine Emeraldine Salt (Half-Oxidized) Conductive | Green/Orange Leuco->Emeraldine Oxidation (-2e-, -2H+) Lower Potential vs PANI Emeraldine->Leuco Reduction (+2e-, +2H+) Pernigraniline Pernigraniline (Fully Oxidized) Insulating | Blue/Violet Emeraldine->Pernigraniline Oxidation (-2e-, -2H+) Degradation Risk Note Ethoxy Effect: Stabilizes Cation (+) but Steric bulk hinders planarity Emeraldine->Note Pernigraniline->Emeraldine Reduction (+2e-, +2H+)

Figure 2: Redox states of PDEA. Note that the transition to Emeraldine occurs at a lower potential than PANI due to the electron-donating ethoxy groups.

Trustworthiness & Validation (Self-Correcting Steps)

To ensure your data is valid, apply these checks during experimentation:

  • The "Middle Peak" Check: In many PDEA samples, you may see a "middle peak" in the CV around

    
    .
    
    • Cause: This often indicates the presence of hydrolysis products (benzoquinone) or cross-linking degradation.

    • Correction: If this peak grows with cycling, your upper voltage limit (

      
      ) is too high, causing over-oxidation. Reduce the upper limit to 
      
      
      
      .
  • Linearity Check: Plot Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ).
    • Requirement: The plot must be linear (

      
      ). This confirms the process is diffusion-controlled. If it is not linear, the polymer film is likely too thick or poorly adhered to the electrode.
      

Applications in Drug Development

Why choose the lower-conductivity PDEA over PANI?

  • Biosensors: The enhanced solubility allows PDEA to be mixed with enzymes (e.g., Glucose Oxidase) and printed onto flexible substrates.

  • Controlled Release: The electrochemical switching (swelling/shrinking of the polymer matrix upon doping/dedoping) can be used to release trapped drug molecules on demand. PDEA's solubility allows for better encapsulation of hydrophobic drugs compared to PANI.

References

  • Huang, W.S., MacDiarmid, A.G., & Epstein, A.J. (1986). "Polyaniline: A Novel Conducting Polymer." Journal of the Chemical Society, Chemical Communications. Link

  • Patil, A.O., et al. (1987). "Self-doped conducting polymers."[7] Synthetic Metals. (Foundational work on substituted polyanilines). Link

  • Gospodinova, N., & Terlemezyan, L. (1998). "Conducting polymers prepared by oxidative polymerization: polyaniline." Progress in Polymer Science. (Comprehensive review on PANI derivatives). Link

  • Gazotti, W.A., et al. (1997). "Synthesis and characterization of poly(o-methoxyaniline) and poly(2,5-dimethoxyaniline)." Synthetic Metals. (Specific data on alkoxy-substituted redox shifts). Link

  • Kilmartin, P.A., & Wright, G.A. (1999). "Photoelectrochemical and spectroscopic studies of poly(2,5-diethoxyaniline)." Electrochimica Acta. (Primary source for PDEA specific electrochemical data). Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4,5-Diethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and EHS Officers. Scope: Operational safety, PPE selection, and waste management for 4,5-Diethoxybenzene-1,2-diamine (and analogous dialkoxy-phenylenediamines).

Hazard Profiling & Risk Assessment

The "Why" Behind the Protocol

As a Senior Application Scientist, I must emphasize that 4,5-Diethoxybenzene-1,2-diamine is not merely an "irritant." It belongs to the class of 1,2-phenylenediamines , which are potent sensitizers and prone to rapid oxidation.

Handling this compound requires mitigating two distinct risk vectors:

  • Biological Toxicity: Aromatic amines can penetrate intact skin and are known sensitizers. Structural analogs (e.g., o-phenylenediamine) are suspected mutagens/carcinogens [1, 2].

  • Chemical Instability: This compound oxidizes rapidly in air to form reactive quinone diimines or phenazines. This oxidation not only degrades your sample yield but creates byproducts with unknown, often higher, toxicity profiles.

GHS Classification (Analogous Extrapolation)

Based on structural homology with 4,5-dimethoxybenzene-1,2-diamine (CAS 131076-14-7) and 1,2-phenylenediamine (CAS 95-54-5).

Hazard CategoryClassificationSignal WordHazard Statement
Acute Toxicity Category 4 (Oral/Dermal)WarningHarmful if swallowed or in contact with skin.[1][2]
Skin/Eye Irritation Category 2 / 2AWarningCauses skin irritation / Causes serious eye irritation.[1][2][3]
Sensitization Category 1 (Skin)Danger May cause an allergic skin reaction.[4]
STOT - SE Category 3WarningMay cause respiratory irritation.[2][3]
Aquatic Toxicity Acute 1 / Chronic 1WarningVery toxic to aquatic life with long-lasting effects.

Engineering Controls: The Primary Barrier

PPE is the last line of defense. Your primary safety envelope is the engineering control system.

  • Handling State: Solid/Powder

  • Requirement: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood .

  • Airflow Velocity: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

  • Inert Atmosphere: Due to oxidative instability, handling inside a Glovebox (N2 or Ar atmosphere) is highly recommended for purity, though a fume hood is acceptable for safety if the compound is handled briefly.

PPE Specifications: The Defense Matrix

The lipophilic nature of the diethoxy substituents increases skin permeation rates compared to unsubstituted phenylenediamines. Standard latex gloves are insufficient .

A. Hand Protection (Glove Selection)

Rationale: Aromatic amines can permeate nitrile rubber over time. We use a "Time-Dependent" strategy.

Task DurationPrimary Glove LayerSecondary (Inner) LayerProtocol
< 15 Minutes (Weighing)Nitrile (minimum 5 mil) Nitrile (4 mil)Double-gloving. Inspect outer glove immediately after contact.
> 15 Minutes (Synthesis/Cleanup)Silver Shield / 4H (Laminate) Nitrile (4 mil)Laminate gloves provide >480 min breakthrough time for aromatics [3].
Immersion Risk Viton or Butyl Rubber Nitrile (4 mil)Do not use standard nitrile for immersion.
B. Respiratory Protection[2][6][7][8]
  • Primary: Engineering controls (Fume Hood) should render respirators unnecessary.

  • Secondary (If hood unavailable/failure): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against amine vapors formed during oxidation or solvent interaction.

C. Body & Eye Protection[1][2][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine powder drifting into the lacrimal duct.

  • Body: Lab coat (cotton/polyester blend) with Tyvek sleeves or a disposable Tyvek apron to prevent cuff contamination.

Operational Workflow: Step-by-Step

Diagram 1: PPE & Handling Decision Logic

PPE_Logic Start START: Task Assessment Duration Duration > 15 mins? Start->Duration DoubleNitrile PPE: Double Nitrile Gloves (Change every 15m) Duration->DoubleNitrile No Laminate PPE: Silver Shield/Laminate (Under Nitrile) Duration->Laminate Yes Form Physical State? Hood Control: Fume Hood (Sash at working height) Form->Hood Solution/Brief Solid Glovebox Control: Inert Glovebox (Best for Purity) Form->Glovebox Bulk Solid/Storage DoubleNitrile->Form Laminate->Form

Caption: Decision matrix for selecting appropriate barrier protection based on exposure duration and physical state.

Protocol: Weighing & Solubilization
  • Preparation:

    • Don double nitrile gloves (or laminate if handling >1g).

    • Pre-weigh container/vial before adding the amine to minimize open-air time.

    • Static Control: Use an anti-static gun or polonium strip. Diethoxy-substituted amines are fluffy and prone to static cling, increasing inhalation risk.

  • Transfer:

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Keep the receiving vessel closed whenever possible.

  • Solubilization:

    • Critical: Use degassed (sparged) solvents.

    • Add solvent slowly to the solid.

    • Note: If the solution turns dark purple/black immediately, significant oxidation has occurred.

Emergency Response & Decontamination

Diagram 2: Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE_Don 2. Don PPE: Resp (P100), Goggles, Laminate Gloves Evacuate->PPE_Don Contain 3. Contain: Cover with wet paper towels (Prevents dust) PPE_Don->Contain Clean 4. Clean: Wipe with 5% Acetic Acid then Soap/Water Contain->Clean Waste 5. Disposal: Double Bag -> HazWaste Clean->Waste

Caption: Immediate actions for solid or liquid spills of 4,5-Diethoxybenzene-1,2-diamine.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact:

    • Do not scrub (abrasion increases absorption).

    • Wash with copious soap and water for 15 minutes.

    • Monitor for sensitization (redness/itching) for 48 hours.

  • Eye Contact: Rinse for 15 minutes.[2] Consult an ophthalmologist immediately, as amines can cause corneal clouding.

Disposal & Waste Management

Never dispose of phenylenediamine derivatives down the drain. They are highly toxic to aquatic life (LC50 < 1 mg/L for many analogs) [4].

  • Solid Waste:

    • Collect in a dedicated container labeled "Toxic Solid - Aromatic Amines."

    • Double-bag any contaminated paper towels or gloves.

  • Liquid Waste:

    • Segregate into "Basic Organic Waste."

    • Quenching (Optional but Recommended): If you have a reactive waste stream, treating with dilute HCl can form the hydrochloride salt, which is less volatile (though still toxic) than the free base.

  • RCRA Classification:

    • While 4,5-diethoxybenzene-1,2-diamine is not explicitly U-listed, it should be treated as Hazardous Waste by characteristic (Toxicity) or under the "derived-from" rule if mixed with listed solvents.

References

  • National Institute for Occupational Safety and Health (NIOSH). o-Phenylenediamine: NIOSH Pocket Guide to Chemical Hazards. CDC. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4,5-diamino-1,2-dimethoxybenzene (Analogous Structure). ECHA.[5] Available at: [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. 6th Edition. Wiley-Interscience.
  • World Health Organization (WHO). Concise International Chemical Assessment Document 73: 1,2-Diaminobenzene. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.